Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine
Overview
Description
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is a chemical compound with the molecular formula C7H13NO. It is a colorless, transparent liquid that is soluble in non-polar solvents such as benzene and ether . This compound is known for its unique structure, which includes a dimethylamino group and a prop-2-yn-1-yloxy group attached to an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine can be synthesized through various synthetic routes. One common method involves the reaction of dimethylamine with 2-(prop-2-yn-1-yloxy)ethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group or the prop-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects on cellular pathways and molecular targets are still under investigation, but it is believed to influence processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine can be compared with other similar compounds, such as:
Propargylamines: These compounds share the propargyl group and exhibit similar reactivity and applications.
Dimethylamino derivatives: Compounds with dimethylamino groups also show comparable chemical behavior and uses in synthesis and research.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N,N-dimethyl-2-prop-2-ynoxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZAQLAWPJXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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